

# An In-depth Technical Guide to the Toxicological Profile of Potassium Perfluoroheptanoate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological information on **potassium perfluoroheptanoate** and its corresponding acid, perfluoroheptanoic acid (PFHpA). Due to limited specific data on the potassium salt, information from studies on PFHpA has been included and is considered relevant for risk assessment. It is intended for informational purposes for a scientific audience and should not be used for diagnostic or therapeutic purposes.

#### Introduction

Potassium perfluoroheptanoate (CAS No. 21049-36-5) is the potassium salt of perfluoroheptanoic acid (PFHpA), a seven-carbon perfluoroalkyl carboxylic acid (PFCA). As a member of the broader class of per- and polyfluoroalkyl substances (PFAS), there is significant interest in its toxicological profile due to the known persistence, bioaccumulation, and potential adverse health effects associated with other well-studied PFAS compounds. This guide synthesizes the available scientific data on the toxicological properties of **potassium perfluoroheptanoate**, focusing on key endpoints relevant to human health risk assessment.

#### **Chemical and Physical Properties**



| Property          | Value                                | Reference    |
|-------------------|--------------------------------------|--------------|
| Chemical Name     | Potassium<br>perfluoroheptanoate     | INVALID-LINK |
| CAS Number        | 21049-36-5                           | INVALID-LINK |
| Molecular Formula | C7F13KO2                             | INVALID-LINK |
| Molecular Weight  | 402.15 g/mol                         | INVALID-LINK |
| Synonyms          | Potassium<br>tridecafluoroheptanoate | INVALID-LINK |

# Toxicokinetics Absorption, Distribution, Metabolism, and Excretion (ADME)

Limited specific data exists for the toxicokinetics of **potassium perfluoroheptanoate**. However, studies on the free acid, PFHpA, provide valuable insights.

- Absorption: Like other PFCAs, PFHpA is expected to be rapidly and efficiently absorbed following oral exposure.[1]
- Distribution: Following absorption, PFHpA is distributed primarily to the liver and blood.[1][2] It has been detected in human blood and breast milk, indicating systemic distribution and potential for maternal-fetal and infant exposure.[2]
- Metabolism: PFAS, including PFHpA, are generally resistant to metabolism in the body.
- Excretion: The primary route of excretion for PFHpA is via the urine.[1] The elimination half-life of PFHpA in rats is significantly shorter than that of longer-chain PFCAs like PFOA. In male and female rats, the half-lives were reported to be 2.4 hours and 1.2 hours, respectively.[1]

### Toxicokinetic Parameters of Perfluoroheptanoic Acid in Rats



| Parameter      | Male Rats | Female Rats | Reference |
|----------------|-----------|-------------|-----------|
| Half-life (t½) | 2.4 hours | 1.2 hours   | [1]       |

## **Toxicological Profile Acute Toxicity**

An acute oral toxicity study in rats reported a lethal dose (LD50) of 670 mg/kg body weight for PFHpA.[3] In this study, necrosis of the stomach was observed in the animals that died.[3] In vitro studies have shown that the cytotoxicity of PFCAs is chain-length dependent, with PFHpA being less cytotoxic than longer-chain PFCAs like PFOA.[4]

#### **Quantitative Acute Toxicity Data for Perfluoroheptanoic**

**Acid** 

| Species | Route | Endpoint | Value        | Reference |
|---------|-------|----------|--------------|-----------|
| Rat     | Oral  | LD50     | 670 mg/kg bw | [3]       |

#### **Subchronic Toxicity**

The liver is a primary target organ for PFHpA toxicity.[2] Studies in mice have demonstrated that exposure to PFHpA can lead to liver enlargement (hepatomegaly).[1][2] One study reported that a dose of 50 mg/kg was required to induce a 1.7-fold increase in liver weight in male mice.[1] Dermal exposure in rats to PFHpA resulted in severe ulcerative dermatitis, as well as systemic effects including renal tubular necrosis, hepatocellular necrosis, and germ cell degeneration.[5]

#### **Chronic Toxicity and Carcinogenicity**

There is currently no specific data available on the chronic toxicity or carcinogenicity of **potassium perfluoroheptanoate** or PFHpA. The International Agency for Research on Cancer (IARC) has not evaluated the carcinogenicity of PFHpA.[6][7] However, the related compound, perfluorooctanoic acid (PFOA), has been classified as "carcinogenic to humans" (Group 1) by IARC.[7][8]



#### Genotoxicity

Direct genotoxicity data for **potassium perfluoroheptanoate** is limited. Studies on other PFCAs, such as PFOA, PFNA, and PFDA, have generally shown negative results in bacterial mutagenicity assays.[9] In vitro mammalian cell assays have produced mixed results for these related compounds.[9]

#### **Reproductive and Developmental Toxicity**

**Potassium perfluoroheptanoate** is classified as a substance of very high concern (SVHC) by the European Chemicals Agency (ECHA) due to its reproductive toxicity.[10][11][12] Animal studies have provided evidence for its potential to cause developmental and reproductive harm.

A study in male rats fed PFHpA during puberty found several developmental changes to the reproductive system.[2][13] In vitro studies using frog eggs exposed to PFHpA showed changes in extracellular proteins involved in cell growth and survival, which is suggestive of developmental toxicity.[2][13] While a specific no-observed-adverse-effect level (NOAEL) for reproductive and developmental toxicity of PFHpA has not been established, the available data indicates a potential for adverse effects.[3]

#### **Mechanisms of Toxicity**

The precise molecular mechanisms underlying the toxicity of **potassium perfluoroheptanoate** are not fully elucidated. However, based on studies of structurally similar PFCAs, several potential pathways have been identified.

Activation of the peroxisome proliferator-activated receptor alpha (PPAR $\alpha$ ) is a well-established mechanism for the hepatotoxicity of many PFCAs.[14][15][16][17] In vitro studies have shown that PFHpA can activate both human and mouse PPAR $\alpha$ .[3] This activation can lead to increased peroxisomal  $\beta$ -oxidation and subsequent hepatomegaly.





Click to download full resolution via product page

Proposed mechanism of PFHpA-induced hepatotoxicity via PPARα activation.

### **Experimental Protocols**

Detailed experimental protocols for the toxicological studies of **potassium perfluoroheptanoate** are not readily available in the public domain. However, standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) are typically followed for regulatory toxicology studies.

### Example of a General Acute Oral Toxicity Study Protocol (based on OECD Guideline 423)



- Test Animals: Healthy, young adult rats of a single sex (usually females).
- Housing: Housed in appropriate conditions with controlled temperature, humidity, and light cycle. Access to food and water is provided ad libitum, with a brief fasting period before dosing.
- Dose Administration: The test substance is administered in a single dose by gavage.
- Dose Levels: A stepwise procedure is used with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on available information.
- Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- Necropsy: A gross necropsy is performed on all animals at the end of the study.





Click to download full resolution via product page

Simplified workflow for an acute oral toxicity study (OECD 423).

#### **Conclusion**

The available data indicates that **potassium perfluoroheptanoate**, similar to other PFCAs, poses potential health risks, particularly concerning liver and reproductive toxicity. While its toxicokinetic profile suggests a shorter biological half-life in rodents compared to longer-chain PFCAs, its persistence in the environment and detection in human biological samples warrant further investigation. Significant data gaps remain, especially regarding its chronic toxicity, carcinogenicity, and the full spectrum of its mechanisms of action. Future research should focus on generating more comprehensive toxicological data to enable a more complete risk assessment for this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Carboxylates (Perfluorohexanoic Acid, Perfluorooctanoic Acid, Perfluorononanoic Acid, and Perfluorodecanoic Acid) Administered by Gavage to Sprague Dawley (Hsd:Sprague Dawley SD) Rats (Revised) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. General Remarks Perfluorooctanoic Acid (PFOA) and Perfluorooctanesulfonic Acid (PFOS) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. IARC Monographs Volume 135: Perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) – IARC [iarc.who.int]
- 8. aiha.org [aiha.org]







- 9. OECD Guidelines for the Testing of Chemicals Wikipedia [en.wikipedia.org]
- 10. useforesight.io [useforesight.io]
- 11. pub.norden.org [pub.norden.org]
- 12. Substance Information ECHA [echa.europa.eu]
- 13. healthvermont.gov [healthvermont.gov]
- 14. Critical Role of PPAR-α in Perfluorooctanoic Acid
   – and Perfluorodecanoic Acid
   – Induced Downregulation of Oatp Uptake Transporters in Mouse Livers PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of mouse and human peroxisome proliferator-activated receptors (alpha, beta/delta, gamma) by perfluorooctanoic acid and perfluorooctane sulfonate PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Perfluorooctanoic acid (PFOA)-induced liver lesions in two strains of mice following developmental exposures: PPARα is not required - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Toxicological Profile
  of Potassium Perfluoroheptanoate]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b3040504#toxicological-profile-of-potassiumperfluoroheptanoate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com